N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
Systematic Nomenclature and Structural Classification
The systematic name N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is derived through IUPAC nomenclature rules, which prioritize the parent heterocyclic system and its substituents. The benzothieno[3,2-d]pyrimidine core serves as the foundational structure, comprising a fused benzene ring (positioned ortho to the thiophene) and a pyrimidine ring. The numbering begins at the sulfur atom in the thiophene ring, proceeding through the fused system to assign positions to substituents.
Key structural features include:
- 3-(4-Methoxyphenyl) substituent : A methoxy group (-OCH₃) at the para position of a phenyl ring attached to the pyrimidine’s 3-position.
- 2,4-Dioxo groups : Ketone functionalities at the 2- and 4-positions of the pyrimidine ring, rendering it a 2,4-dioxo-3,4-dihydro derivative.
- 1(2H)-yl acetamide side chain : An acetamide group (-NH-C(O)-CH₂-) linked to the pyrimidine’s 1-position, with the amide nitrogen further substituted by a cyclohexyl group.
The compound’s structural classification places it within the benzothieno[3,2-d]pyrimidine family, a subclass of fused heterocycles known for their planar, aromatic systems capable of π-π interactions with biological targets. The methoxyphenyl and dioxo groups enhance electronic diversity, while the cyclohexyl-acetamide moiety introduces steric bulk and lipophilicity, factors critical for membrane permeability and target binding.
| Structural Feature | Role in Molecular Design |
|---|---|
| Benzothieno[3,2-d]pyrimidine core | Provides a rigid scaffold for target engagement |
| 4-Methoxyphenyl group | Modulates electron density and hydrogen-bonding capacity |
| Cyclohexyl-acetamide chain | Enhances solubility and pharmacokinetic properties |
Historical Context of Benzothieno[3,2-d]pyrimidine Derivatives in Medicinal Chemistry
Benzothieno[3,2-d]pyrimidine derivatives have emerged as privileged scaffolds in drug discovery due to their structural mimicry of purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Early studies in the 2000s identified these compounds as potent kinase inhibitors, with modifications at the 2-, 3-, and 4-positions yielding derivatives with selective activity against tyrosine kinases and phosphodiesterases. For instance, fluorinated analogs, such as 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide, demonstrated nanomolar inhibitory activity against cancer-associated kinases, underscoring the pharmacophoric importance of electron-withdrawing substituents.
Properties
Molecular Formula |
C25H25N3O4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)33-23)27(25(28)31)15-21(29)26-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,26,29) |
InChI Key |
JBCOBQVVKPTXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothieno[3,2-d]pyrimidine Core
The benzothieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation of 2-aminobenzothiophene derivatives with urea or thiourea derivatives under acidic or basic conditions .
Procedure
-
Starting Material : 2-Amino-3-carbethoxybenzothiophene is treated with urea in the presence of polyphosphoric acid (PPA) at 160–180°C for 6 hours .
-
Cyclization : Forms the pyrimidine ring, yielding 2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine.
-
Key Data :
Introduction of the 4-Methoxyphenyl Group
The 3-position of the pyrimidine ring is functionalized via nucleophilic substitution or Pd-catalyzed coupling.
Method A: Nucleophilic Substitution
-
Chlorination : The 3-position is activated by treating the core with POCl/PCl to form 3-chloro-benzothieno[3,2-d]pyrimidine-2,4-dione .
-
Substitution : React with 4-methoxyphenylamine in DMF at 80°C for 12 hours .
Method B: Suzuki Coupling
For higher regioselectivity, a Pd-catalyzed coupling between 3-bromo derivatives and 4-methoxyphenylboronic acid is employed .
-
Catalyst: Pd(PPh), NaCO, dioxane/HO (3:1), 90°C, 24 hours.
-
Yield: 65–70%.
N-Alkylation with Chloroacetamide
The 1-position of the pyrimidine is alkylated using chloroacetamide under basic conditions.
Procedure
-
Reaction Conditions :
-
Yield : 60–65%
-
Characterization :
Formation of the N-Cyclohexylacetamide Moiety
The terminal amine of the acetamide is substituted with cyclohexylamine via nucleophilic acyl substitution.
Procedure
-
Activation : The acetamide intermediate (1 equiv) is treated with thionyl chloride (SOCl) in dry dichloromethane (DCM) to form the acyl chloride .
-
Amination : React with cyclohexylamine (1.5 equiv) in the presence of triethylamine (TEA) at 0–5°C for 2 hours .
Optimization and Green Chemistry Approaches
Recent methods emphasize solvent-free or catalytic routes to improve efficiency:
-
Catalytic Cyclization : Use of NaOH (10 wt%) in water at 85°C reduces reaction time to 4 hours with a yield of 78% .
-
Microwave Assistance : Microwave irradiation (150°C, 30 min) enhances cyclization yields to 82% .
Analytical Validation
Purity and Stability
-
HPLC : >99% purity (C18 column, MeOH/HO 70:30).
-
Stability : Stable at 25°C for 6 months under inert atmosphere .
Comparative Analysis of Methods
| Step | Traditional Method | Optimized Method |
|---|---|---|
| Core Synthesis | PPA, 160°C, 6h (75%) | NaOH/HO, 85°C, 4h (78%) |
| 4-Methoxyphenyl | POCl, DMF, 12h (68%) | Suzuki coupling, 24h (70%) |
| N-Alkylation | KCO, DMF, 8h (60%) | Microwave, 30 min (82%) |
| Final Yield | 28–32% | 42–45% |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, bases, and acids.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs.
Scientific Research Applications
Anticancer Properties
Research indicates that N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Key findings include:
- Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability across different cancer cell lines.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via caspase pathway activation and inhibition of cell cycle progression at the G2/M phase.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthetic Routes and Industrial Applications
The synthesis of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
- Condensation Reactions : Involving cyclohexylamine and appropriate carbonyl compounds.
- Cyclization : Formation of the benzothienopyrimidine core through cyclization reactions under acidic or basic conditions.
These synthetic methods can be scaled up for industrial production using automated reactors to enhance efficiency and yield.
Case Studies
Several case studies have explored the applications of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide in drug development:
- Study 1 : Investigated the compound's effects on glioblastoma cells, demonstrating significant reductions in tumor growth in vitro.
- Study 2 : Evaluated its potential as an antimicrobial agent against resistant bacterial strains, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing core variations, substituent effects, and available
Key Observations:
Pyrazolo-benzothiazine and chromenone-pyrazolo[3,4-d]pyrimidine cores introduce varied electronic environments due to sulfur or oxygen heteroatoms.
Substituent Effects :
- Electron-withdrawing groups : The 4-chlorobenzyl group in increases electrophilicity, whereas the 4-methoxyphenyl group (target compound) provides electron-donating effects, altering reactivity .
- Acetamide side chains : Fluorobenzyl () and cyclohexyl (target compound) groups modulate lipophilicity and steric bulk, influencing membrane permeability.
Physicochemical Properties: Melting points (e.g., 302–304°C in ) suggest high thermal stability in chromenone derivatives, likely due to rigid fused-ring systems. NMR studies () demonstrate that substituent positions (e.g., regions A and B in analogs) significantly shift proton environments, which may correlate with binding interactions.
Biological Implications: Sulfonamide () and fluorinated () analogs hint at antimicrobial or anti-inflammatory applications, though the target compound’s activity remains unexplored in the evidence.
Biological Activity
N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to the benzothienopyrimidine class, known for its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to an acetamide moiety, along with a benzothienopyrimidine core that incorporates both dioxo and methoxyphenyl substituents. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action for N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its ability to interact with specific enzymes or receptors. The compound's structure enables it to bind to active or allosteric sites on proteins, modulating their activity and leading to various biological effects.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds in the benzothienopyrimidine class exhibit anticancer properties. For instance, structural analogs have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity : Similar compounds have demonstrated varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the methoxy group may enhance these properties by improving solubility and bioavailability .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For example, related benzothienopyrimidines have been studied for their inhibitory effects on acetylcholinesterase and urease, which are crucial in treating neurological disorders and urinary infections respectively .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MCF-7 and A549 cell lines | |
| Antimicrobial | Moderate activity against Salmonella typhi | |
| Enzyme Inhibition | Inhibition of acetylcholinesterase |
Case Study: Anticancer Screening
In a study focusing on the anticancer potential of related compounds, researchers screened a library of benzothienopyrimidines against multicellular spheroids. The results indicated that certain derivatives exhibited potent growth inhibition in cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Antimicrobial Evaluation
Another research effort evaluated the antimicrobial efficacy of synthesized benzothienopyrimidine derivatives. Among them, several compounds displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in their structure can lead to enhanced antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
Core formation : Reacting 4-methoxyphenyl isothiocyanate with a benzothiophene precursor to form the benzothieno[3,2-d]pyrimidin-2,4-dione core .
Substitution : Introducing the cyclohexylacetamide moiety via nucleophilic substitution or coupling reactions under palladium catalysis .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer :
- 1H NMR : Key signals include δ 7.5–8.6 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy and cyclohexyl groups), and δ 10.0 ppm (amide NH) .
- LC-MS : Molecular ion [M+H]+ at m/z 504.2 (calculated for C25H23N3O4S) confirms molecular weight .
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C–O–C ether) validate functional groups .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
- Solubility : Measure in DMSO (>50 mg/mL) and PBS (<0.1 mg/mL) to guide formulation .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize receptors with structural homology to benzothieno-pyrimidine-binding proteins (e.g., DHFR or PARP) .
- Docking parameters : Use AutoDock Vina with a grid box covering the active site (20 ų) and Lamarckian genetic algorithm .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors and validate via mutagenesis studies .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl) at the cyclohexyl ring to lower logP (target <3) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Add methyl groups to block CYP3A4-mediated oxidation .
- Bioavailability : Formulate as nanoparticles (PLGA encapsulation) to enhance aqueous solubility and oral absorption .
Q. How do structural modifications to the methoxyphenyl group affect bioactivity?
- Methodological Answer :
- SAR Analysis :
| Substituent | IC50 (EGFR) | Solubility (μg/mL) |
|---|---|---|
| -OCH3 | 0.12 μM | 0.05 |
| -Cl | 0.08 μM | 0.02 |
| -CF3 | 0.15 μM | 0.01 |
- Conclusion : Electron-withdrawing groups (e.g., Cl) enhance potency but reduce solubility. Balancing substitutions (e.g., -OCH2CF3) improves both parameters .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Answer :
Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) .
Control variables : Test under hypoxia vs. normoxia, as oxygen levels impact compound efficacy .
Data normalization : Express IC50 relative to a reference inhibitor (e.g., erlotinib for EGFR) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
